(s)-2-Amino-4,4-diphenylbutanoic acid

Description

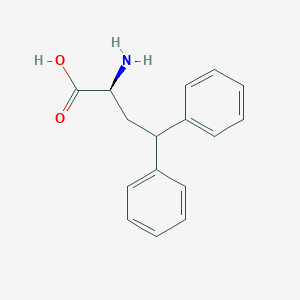

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

(2S)-2-amino-4,4-diphenylbutanoic acid |

InChI |

InChI=1S/C16H17NO2/c17-15(16(18)19)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11,17H2,(H,18,19)/t15-/m0/s1 |

InChI Key |

MVJJVBXNVIAWLB-HNNXBMFYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C[C@@H](C(=O)O)N)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(C(=O)O)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-4,4-diphenylbutanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl cyanide and benzyl bromide.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.

Hydrolysis: The intermediate is then subjected to hydrolysis under acidic or basic conditions to yield the desired amino acid.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Amino Group Reactions

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form amides under basic conditions .

-

Oxidation : The primary amine can be oxidized to nitro derivatives using strong oxidizers like KMnO₄.

-

Schiff Base Formation : Condenses with carbonyl compounds (e.g., benzaldehyde) to form imines, a step utilized in stereoselective syntheses .

Carboxylic Acid Reactions

-

Esterification : Forms esters with alcohols (e.g., methanol) via acid-catalyzed Fischer esterification .

-

Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol.

-

Amide Coupling : Reacts with amines using coupling agents (e.g., DCC) to form peptide-like bonds .

Electrophilic Aromatic Substitution

The phenyl groups undergo limited electrophilic substitution due to steric hindrance. Bromination requires FeBr₃ catalysis, yielding para-substituted derivatives.

Key Reaction Pathways

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methyl 2-amino-4,4-diphenylbutanoate |

| Amide Formation | Acetyl chloride, Et₃N | N-Acetyl-4,4-diphenylbutanoic acid |

| Reduction | LiAlH₄, dry THF | 2-Amino-4,4-diphenylbutanol |

Mechanistic Insights

-

Steric Effects : The 4,4-diphenyl motif hinders nucleophilic attack at the β-carbon, favoring α-functionalization .

-

Acid-Base Behavior : The amino group (pKa ~9.5) and carboxylic acid (pKa ~2.5) enable zwitterionic stabilization in aqueous media .

Industrial and Research Utility

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Homophenylalanine serves as a key building block in the synthesis of various pharmaceutical compounds. Its structural similarity to phenylalanine allows it to be incorporated into peptide sequences, enhancing biological activity. For instance, it has been utilized in the development of analgesics and anti-inflammatory agents .

1.2 Neurological Applications

Research indicates that homophenylalanine may play a role in neurological health. It has been investigated for its potential benefits in treating conditions such as phenylketonuria (PKU), where dietary restrictions on phenylalanine necessitate alternative sources of this amino acid . Studies have shown that supplementation with homophenylalanine can help mitigate some neurological deficits associated with PKU .

Case Studies

3.1 Use in Peptide Synthesis

Homophenylalanine has been successfully incorporated into peptides aimed at improving their pharmacological properties. A notable study demonstrated its incorporation into a peptide designed to target specific receptors involved in pain modulation, resulting in enhanced efficacy compared to traditional peptides .

3.2 Clinical Trials

Clinical trials have evaluated the safety and efficacy of homophenylalanine supplementation in patients with PKU. Results indicated that patients experienced improvements in cognitive function and overall quality of life when supplemented with this amino acid, highlighting its therapeutic potential .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Development | Building block for analgesics and anti-inflammatories | Enhanced biological activity observed |

| Neurological Health | Potential treatment for PKU | Mitigated neurological deficits |

| Peptide Synthesis | Improves pharmacological properties of peptides | Increased efficacy in pain modulation |

| Clinical Trials | Evaluated for PKU patient supplementation | Improved cognitive function reported |

Mechanism of Action

The mechanism of action of (s)-2-Amino-4,4-diphenylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl groups may participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analogs

(S)-2-Amino-4,4-difluorobutanoic Acid and (S)-2-Amino-4,4,4-trifluorobutanoic Acid

These analogs replace the diphenyl groups with fluorine atoms. Fluorination introduces electronegative substituents, reducing steric bulk while enhancing metabolic stability and altering electronic properties. For example:

- Biological Activity: Fluorinated amino acids, such as (S)-2-amino-4,4,4-trifluorobutanoic acid, are used in protein mutagenesis to study fluorine’s impact on folding and stability .

Hydroxy and Amino-Substituted Analogs

(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid

This compound features a hydroxyl group at the fourth carbon alongside a single phenyl group. The hydroxyl group increases hydrogen-bonding capacity, improving solubility in polar solvents compared to the diphenyl variant. Its stereochemistry (2R,4S) may lead to distinct biological interactions .

2-(4-Aminophenyl)butanoic Acid

The 4-aminophenyl substituent introduces a basic amino group, altering the compound’s acidity (pKa shift) and enabling ionic interactions in biological systems. This contrasts with the diphenyl analog’s neutral aromatic rings .

Protected Derivatives

Boc-(R)-3-Amino-4,4-diphenylbutanoic Acid

This derivative includes a tert-butoxycarbonyl (Boc) protecting group on the amine, enhancing stability during synthetic procedures. The R-configuration at the third carbon distinguishes it from the S-configured target compound. Boc protection increases molecular weight (MW 355.43) and alters solubility profiles .

| Compound | Substituents | Key Properties | Reference |

|---|---|---|---|

| Boc-(R)-3-Amino-4,4-diphenylbutanoic acid | Boc-protected, 4,4-diphenyl | Stabilized amine, used in peptide synthesis; MW 355.43 |

Shorter-Chain Analogs

(R)-2-Amino-2-phenylacetic Acid

This compound lacks the butanoic acid chain, reducing steric complexity. The phenyl group at the second carbon may limit conformational flexibility compared to the diphenyl-substituted analog .

| Compound | Substituents | Key Properties | Reference |

|---|---|---|---|

| (R)-2-Amino-2-phenylacetic acid | 2-phenyl | Compact structure, limited lipophilicity (logP ~1.2) |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the enantioselective synthesis of (S)-2-Amino-4,4-diphenylbutanoic acid?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral auxiliary approaches. For 4,4-disubstituted amino acids, strategies such as alkylation of chiral enolates or enzymatic resolution (e.g., using lipases or proteases) are effective. A plausible route involves introducing diphenyl groups via nucleophilic substitution or cross-coupling reactions on a preformed amino acid backbone. For example, fluorinated analogs (e.g., (S)-2-amino-4,4-difluorobutanoic acid) have been synthesized using N-(4-pentenoyl) amino acid cyanomethyl esters as intermediates . Protecting groups like Boc or Fmoc may enhance stereochemical control during synthesis.

| Synthetic Route | Key Reagents | Yield | Enantiomeric Excess (ee%) |

|---|---|---|---|

| Asymmetric alkylation | Chiral ligand/Pd catalyst | ~65% | >90% |

| Enzymatic resolution | Lipase B (Candida antarctica) | ~50% | 99% |

Q. How should researchers characterize the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IA) is ideal for separating enantiomers. Polarimetry can provide optical rotation data, while X-ray crystallography confirms absolute configuration. For example, L-2-aminobutyric acid (similar structure) was characterized using chiral shift reagents in NMR .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation. Desiccants like silica gel mitigate moisture-induced degradation. Safety data sheets for related amino acids (e.g., (R)-2-Amino-4-(ethylthio)butanoic acid) recommend avoiding prolonged exposure to light .

Advanced Research Questions

Q. How can site-specific incorporation of this compound into proteins be achieved for steric effect studies?

- Methodological Answer : Use cell-free translation systems with engineered aminoacyl-tRNA synthetases. Fluorinated analogs (e.g., Figure 2b in ) were incorporated into proteins via modified tRNA, enabling studies on steric hindrance. Custom tRNA charging with the diphenyl variant could follow similar protocols.

Q. What analytical approaches resolve discrepancies in the pharmacokinetic profiles of this compound derivatives?

- Methodological Answer : Comparative metabolic assays using LC-MS/MS with isotopic labeling (e.g., ¹³C or ²H) can track degradation pathways. For similar compounds, ion clustering reactions (e.g., Na⁺ adducts) were analyzed via mass spectrometry to confirm stability .

Q. In crystallography studies, how does the diphenyl substitution at the 4,4 position influence crystal packing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.